Rapacuronium Bromide: A Technical Overview of its Molecular Structure and Synthesis
Rapacuronium Bromide: A Technical Overview of its Molecular Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapacuronium bromide, also known by its developmental code Org 9487 and trade name Raplon, is a nondepolarizing neuromuscular blocking agent.[1][2] It is a synthetic aminosteroid compound designed for rapid onset and short duration of action, intended for use in anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures.[2][3] Despite its rapid pharmacological profile, it was withdrawn from the market due to safety concerns, specifically the risk of fatal bronchospasm.[2] This document provides a detailed technical guide on the molecular structure and chemical synthesis of rapacuronium bromide.
Molecular Structure
Rapacuronium bromide is a synthetic steroid molecule with a mono-quaternary ammonium structure.[1] Its chemical name is 1-[(2β,3α,5α,16β,17β)-3-(Acetyloxy)-17-(1-oxopropoxy)-2-(1-piperidiny)androstan-16-yl]-1-(2-propenyl) piperidinium bromide.[1] The molecule possesses a fundamental steroid framework, similar to other neuromuscular blocking agents like vecuronium and pancuronium.[4]
The core of the molecule is an androstane steroid nucleus. Key functional groups are attached at various positions, contributing to its pharmacological activity. A piperidinyl group is located at the 2β position, and an acetyloxy group is at the 3α position. The 17β position is substituted with a propionyloxy group. The neuromuscular blocking activity is conferred by the quaternary ammonium group at the 16β position, which consists of a piperidinium ring N-substituted with a 2-propenyl (allyl) group.[1] The presence of the bromide ion serves as the counter-ion to the positively charged quaternary nitrogen.
Physicochemical Properties
A summary of the key physicochemical properties of rapacuronium bromide is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₇H₆₁BrN₂O₄ | [2][][6] |
| Molecular Weight | 677.78 g/mol | [1] |
| CAS Registry Number | 156137-99-4 | [7] |
| Appearance | Crystals from diethyl ether-acetone | [7] |
| Melting Point | 184 °C | [7] |
| Optical Rotation | [α]²⁰D -12.7° (c = 1.01 in CHCl₃) | [7] |
| Purity | ≥98% | [] |
Synthesis of Rapacuronium Bromide
The synthesis of rapacuronium bromide involves a multi-step process starting from a steroid precursor. The general synthetic pathway is outlined below, based on available literature.[8]
Synthesis Pathway
Caption: Synthetic pathway of Rapacuronium Bromide.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of rapacuronium bromide, as inferred from the available literature.[8] Specific reaction conditions such as temperature, reaction time, and purification methods would require further optimization in a laboratory setting.
Step 1: Acetylation of the 3-hydroxy group
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Objective: To protect the 3-hydroxy group by converting it to an acetate ester.
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Procedure:
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Dissolve the starting material, (2β,3α,5α,16β)-3-hydroxy-2,16-bis(piperidin-1-yl)androstan-17-one, in dichloromethane.
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Add acetyl chloride to the solution.
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Stir the reaction mixture until the reaction is complete, as monitored by a suitable technique (e.g., TLC).
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Upon completion, quench the reaction and work up to isolate the 3-acetoxy derivative.
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Step 2: Reduction of the 17-keto group
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Objective: To reduce the ketone at the 17-position to a hydroxyl group.
-
Procedure:
-
Dissolve the 3-acetoxy derivative in a mixture of methanol and tetrahydrofuran (THF).
-
Add sodium borohydride (NaBH₄) portion-wise to the solution.
-
Stir the mixture until the reduction is complete.
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Work up the reaction to isolate the (2β,3α,5α,16β,17β)-3-acetoxy-17-hydroxy-2,16-bis(piperidin-1-yl)androstane.
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Step 3: Acylation of the 17-hydroxy group
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Objective: To esterify the 17-hydroxyl group with a propionyl group.
-
Procedure:
-
Dissolve the product from Step 2 in dichloromethane.
-
Add propionyl chloride to the solution.
-
Stir the reaction mixture until the acylation is complete.
-
Work up the reaction to obtain the 3-acetoxy-17-propionyloxy derivative.
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Step 4: Quaternization of the 16-piperidinyl nitrogen
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Objective: To form the mono-quaternary ammonium salt, which is the active pharmacophore.
-
Procedure:
-
Dissolve the 3-acetoxy-17-propionyloxy derivative in dichloromethane.
-
Add allyl bromide to the solution.
-
Stir the reaction mixture to allow for the quaternization reaction to proceed.
-
The final product, rapacuronium bromide, can be isolated and purified, for example, by crystallization from a suitable solvent system like diethyl ether-acetone.[7]
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Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of Rapacuronium Bromide.
Conclusion
This document has provided a detailed overview of the molecular structure and synthesis of rapacuronium bromide. The well-defined chemical structure, with its steroidal backbone and key functional groups, dictates its pharmacological properties as a neuromuscular blocking agent. The multi-step synthesis, while intricate, follows established organic chemistry principles of protection, reduction, acylation, and quaternization. The provided data and diagrams offer a comprehensive resource for researchers and professionals in the field of drug development and medicinal chemistry.
References
- 1. Raplon (Rapacuronium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. medkoo.com [medkoo.com]
- 3. Rapacuronium: clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 6. Rapacuronium Bromide | C37H61BrN2O4 | CID 5311398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Rapacuronium Bromide [drugfuture.com]
- 8. Rapacuronium bromide, Org-9487, Raplon-药物合成数据库 [drugfuture.com]
